5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt
Overview
Description
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce an intense blue precipitate upon enzymatic hydrolysis, making it a valuable tool in various scientific research applications, particularly in the detection of beta-glucuronidase activity.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt, is the enzyme beta-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .
Mode of Action
The compound acts as a substrate for beta-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .
Biochemical Pathways
The compound is involved in the glucuronidation pathway, specifically in the reaction catalyzed by beta-glucuronidase . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .
Pharmacokinetics
For instance, a 0.1 M stock solution in dimethylformamide or dimethylsulfoxide is recommended .
Result of Action
The enzymatic action on the compound results in the production of colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change serves as a visual indicator of the presence of beta-glucuronidase activity, making the compound useful in various applications such as the detection of GUS expression in plant cells and tissues, detection of infections caused by E. coli, and detection of bacterial contamination in food and water samples .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the beta-glucuronidase enzyme and thus the compound’s action. Additionally, the choice of solvent can impact the compound’s solubility and stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is a substrate for the enzyme beta-glucuronidase . This enzyme cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This reaction is often used to detect the expression of the GUS gene in various biological systems .
Cellular Effects
The cleavage of this compound by beta-glucuronidase can be used to monitor the activity of this enzyme in cells . The resulting blue precipitate provides a visual indicator of the enzyme’s activity, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by the enzyme beta-glucuronidase . This reaction results in the production of glucuronic acid and chloro-bromoindigo, a blue compound that can be visually detected .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For example, the intensity of the blue color produced by the reaction with beta-glucuronidase can increase over time, providing a measure of the enzyme’s activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of beta-glucuronidase . This enzyme cleaves the compound, producing glucuronic acid and chloro-bromoindigo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt typically involves the reaction of 5-bromo-3-indoxyl with beta-D-glucuronic acid in the presence of cyclohexylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt primarily undergoes hydrolysis reactions. When exposed to beta-glucuronidase, the compound is hydrolyzed to produce 5-bromo-3-indoxyl and glucuronic acid .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be carried out in aqueous solutions or buffer systems .
Major Products Formed
The major products formed from the hydrolysis of this compound are 5-bromo-3-indoxyl and glucuronic acid. The 5-bromo-3-indoxyl further oxidizes to form an intense blue precipitate, which is used as a visual indicator in various assays .
Scientific Research Applications
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid cyclohexylammonium salt
- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside
- 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside
Uniqueness
5-Bromo-3-indoxyl-beta-D-glucuronic acid cyclohexylammonium salt is unique due to its specific substrate properties for beta-glucuronidase, producing a distinct blue color upon hydrolysis. This makes it particularly useful in applications requiring a clear and easily detectable visual indicator .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO7.C6H13N/c15-5-1-2-7-6(3-5)8(4-16-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;7-6-4-2-1-3-5-6/h1-4,9-12,14,16-19H,(H,20,21);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVZDZYVBJWCJ-CYRSAHDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940106 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18656-96-7 | |
Record name | Cyclohexanamine--5-bromo-1H-indol-3-yl hexopyranosiduronic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70940106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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